1-(4-Aminophenyl)-2,2-difluoroethanol

Catalog No.
S12921409
CAS No.
M.F
C8H9F2NO
M. Wt
173.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Aminophenyl)-2,2-difluoroethanol

Product Name

1-(4-Aminophenyl)-2,2-difluoroethanol

IUPAC Name

1-(4-aminophenyl)-2,2-difluoroethanol

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

InChI

InChI=1S/C8H9F2NO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,7-8,12H,11H2

InChI Key

YMNBIUFEVHXCNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)O)N

1-(4-Aminophenyl)-2,2-difluoroethanol is an organic compound characterized by the presence of a difluoroethanol moiety attached to a para-aminophenyl group. Its molecular formula is C8H10F2N, and it has a molecular weight of approximately 165.17 g/mol. The compound's structure imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and potential therapeutic applications. The difluoromethyl group enhances its reactivity and influences its interaction with biological targets.

Typical of alcohols and amines. Notable reactions include:

  • Nucleophilic Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Esterification: It can react with carboxylic acids or acid chlorides to form esters, which can be useful in medicinal chemistry.
  • Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols, expanding its utility in organic synthesis.

Research indicates that 1-(4-Aminophenyl)-2,2-difluoroethanol exhibits notable biological activity. It has been investigated for its potential as an anti-cancer agent and as a modulator of various biochemical pathways. The presence of the amino group allows for interactions with receptors and enzymes, potentially influencing cellular signaling pathways. Its fluorinated structure may enhance its binding affinity to specific biological targets, making it a candidate for further pharmacological studies.

Several synthesis methods have been reported for 1-(4-Aminophenyl)-2,2-difluoroethanol:

  • Fluorination of Ethanol Precursors: Starting from simple alcohols or phenols, fluorination can be achieved using reagents such as sulfur tetrafluoride or via electrophilic fluorination techniques.
  • Amination Reactions: The introduction of the amino group can be accomplished through nucleophilic substitution on a suitable precursor, such as halogenated aromatic compounds.
  • Coupling Reactions: Utilizing cross-coupling techniques (e.g., Suzuki or Heck reactions) can facilitate the formation of the difluoroethanol moiety with the para-aminophenyl group.

Studies on the interactions of 1-(4-Aminophenyl)-2,2-difluoroethanol with biological systems suggest that it may act on various molecular targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic uses.
  • Receptor Modulation: Interaction studies indicate that this compound could modulate receptor activity, influencing physiological responses in cells.

Several compounds share structural similarities with 1-(4-Aminophenyl)-2,2-difluoroethanol. Here is a comparison highlighting their uniqueness:

Compound NameChemical StructureUnique Features
1-(3-Aminophenyl)-2,2-difluoroethan-1-oneC8H8F2NContains a carbonyl group; different amino position
4-AminobenzaldehydeC7H7NLacks fluorine substituents; simpler structure
DifluoroacetophenoneC8H6F2OContains an acetophenone moiety; no amino group
N,N-Dimethylamino-2,2-difluoroacetamideC8H10F2N2OContains dimethylamino substituents; more complex

The uniqueness of 1-(4-Aminophenyl)-2,2-difluoroethanol lies in its combination of both amino and difluoromethyl functionalities. This combination enhances its reactivity and potential applications compared to other similar compounds. Its ability to act as a versatile building block while also exhibiting promising biological activity sets it apart from others in this category.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

173.06522023 g/mol

Monoisotopic Mass

173.06522023 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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